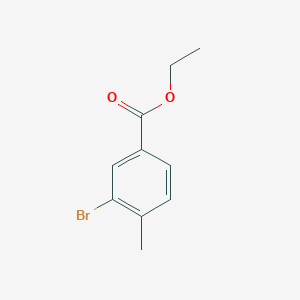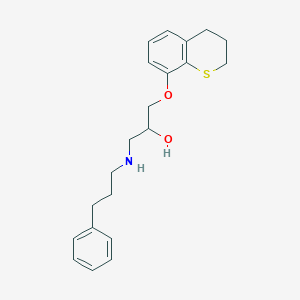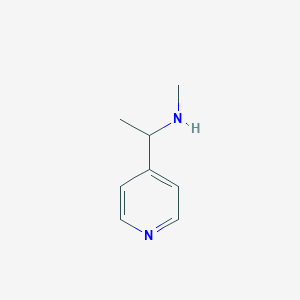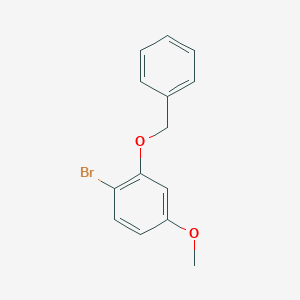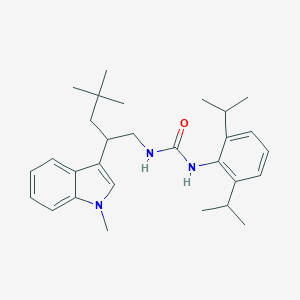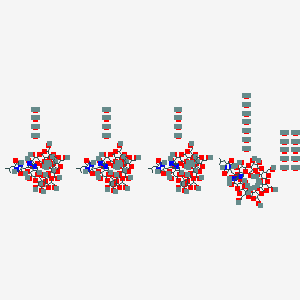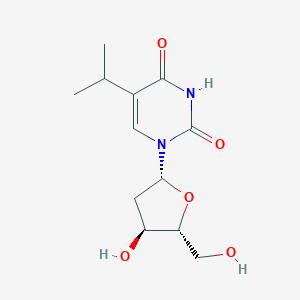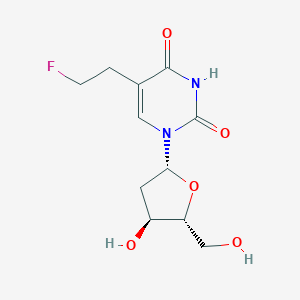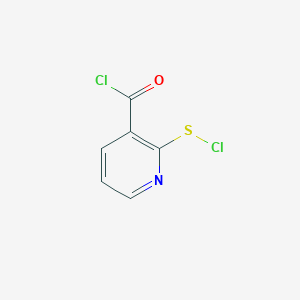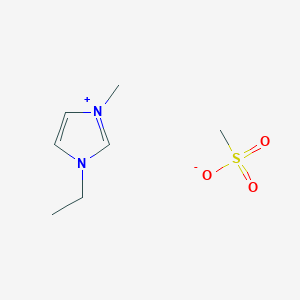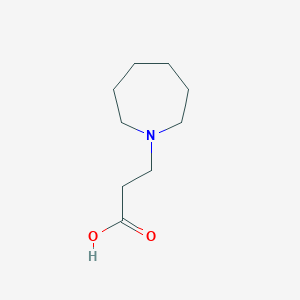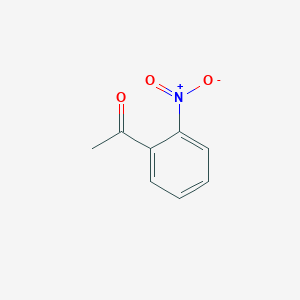![molecular formula C8H10N4S2 B117961 1,4-dimethyl-8-sulfanyl-6H-imidazo[4,5-e][1,4]diazepine-5-thione CAS No. 151251-44-4](/img/structure/B117961.png)
1,4-dimethyl-8-sulfanyl-6H-imidazo[4,5-e][1,4]diazepine-5-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-dimethyl-8-sulfanyl-6H-imidazo[4,5-e][1,4]diazepine-5-thione (also known as DIDS) is a chemical compound that has been extensively researched for its biochemical and physiological effects. DIDS is a heterocyclic organic compound, which is widely used in scientific research due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of DIDS is based on its ability to bind to specific sites on ion channels and transporters. DIDS binds to the extracellular domain of these proteins, and thus prevents the passage of ions or molecules through the channel or transporter. DIDS can also affect the conformation of the protein, and thus alter its activity. The exact mechanism of action of DIDS is still under investigation, and further research is needed to fully understand its effects.
Efectos Bioquímicos Y Fisiológicos
DIDS has been shown to have a wide range of biochemical and physiological effects. It can modulate the activity of cells and tissues by affecting the transport of ions and molecules across membranes. DIDS has been shown to inhibit the activity of chloride channels, anion exchangers, and bicarbonate transporters, which are involved in various physiological processes such as acid-base balance, cell volume regulation, and neuronal signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DIDS has several advantages as a research tool. It is a potent inhibitor of several ion channels and transporters, and thus can be used to selectively modulate the activity of cells and tissues. DIDS is also relatively easy to synthesize and purify, and thus can be obtained in large quantities for research purposes. However, there are also some limitations to the use of DIDS in lab experiments. DIDS can have off-target effects on other proteins, and thus can affect multiple physiological processes simultaneously. DIDS can also be toxic to cells at high concentrations, and thus care must be taken to use appropriate concentrations in experiments.
Direcciones Futuras
There are several future directions for research on DIDS. One area of research is to investigate the structure-function relationships of DIDS and its analogs, in order to better understand its mechanism of action and optimize its potency and selectivity. Another area of research is to investigate the role of DIDS in various physiological processes, such as neuronal signaling, immune function, and cancer progression. Finally, DIDS can be used as a lead compound for the development of new drugs that target ion channels and transporters, and thus have potential therapeutic applications.
Métodos De Síntesis
DIDS can be synthesized by the reaction between 2,3-dichloroquinoxaline and thiourea in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization. The purity and yield of the product can be improved by optimizing the reaction conditions and using high-quality starting materials.
Aplicaciones Científicas De Investigación
DIDS has been extensively used in scientific research as a tool to investigate the function of ion channels and transporters. DIDS is a potent inhibitor of several ion channels and transporters, including chloride channels, anion exchangers, and bicarbonate transporters. By inhibiting these channels and transporters, DIDS can modulate the activity of cells and tissues, and thus affect various physiological processes.
Propiedades
Número CAS |
151251-44-4 |
|---|---|
Nombre del producto |
1,4-dimethyl-8-sulfanyl-6H-imidazo[4,5-e][1,4]diazepine-5-thione |
Fórmula molecular |
C8H10N4S2 |
Peso molecular |
226.3 g/mol |
Nombre IUPAC |
1,4-dimethyl-6,7-dihydroimidazo[4,5-e][1,4]diazepine-5,8-dithione |
InChI |
InChI=1S/C8H10N4S2/c1-11-4-10-7-6(11)8(14)9-3-5(13)12(7)2/h4H,3H2,1-2H3,(H,9,14) |
Clave InChI |
AHVRRUQBKGMZKQ-UHFFFAOYSA-N |
SMILES isomérico |
CN1C=NC2=C1C(=NCC(=S)N2C)S |
SMILES |
CN1C=NC2=C1C(=S)NCC(=S)N2C |
SMILES canónico |
CN1C=NC2=C1C(=NCC(=S)N2C)S |
Sinónimos |
Imidazo[4,5-e][1,4]diazepine-5,8-dithione, 1,4,6,7-tetrahydro-1,4-dimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



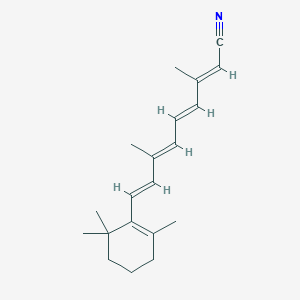
![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride](/img/structure/B117881.png)
